molecular formula C10H11BrO B176311 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 10178-57-1

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B176311
CAS No.: 10178-57-1
M. Wt: 227.1 g/mol
InChI Key: XTVAFNBOFMUWAK-UHFFFAOYSA-N
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Description

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is a valuable chemical intermediate in medicinal chemistry, primarily utilized in the design and synthesis of novel bioactive compounds. Its core application lies in the development of potent and selective cannabinoid receptor 2 (CB2) agonists . These agonists are emergent targets for treating neuropathic pain, as CB2 modulation can suppress neuroinflammation and pain responses without the central nervous system side effects associated with CB1 receptor activation . Researchers have employed this dihydrobenzofuran scaffold to create compounds with improved drug-like properties, which have demonstrated efficacy in reversing neuropathic pain in established animal models . Beyond cannabinoid research, the compound serves as a versatile building block for constructing a wide range of benzofuran derivatives. Benzofuran scaffolds are privileged structures in drug discovery and are known to exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects . The bromine atom on the benzofuran core allows for further functionalization via cross-coupling reactions, enabling its use in creating complex molecular architectures for probing biological systems and developing new therapeutic agents . This makes it a critical reagent for researchers working in preclinical drug discovery and chemical biology.

Properties

IUPAC Name

7-bromo-2,2-dimethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11BrO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVAFNBOFMUWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297455
Record name 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10178-57-1
Record name 10178-57-1
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Record name 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Record name 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Preparation Methods

Electrophilic Aromatic Substitution

The most straightforward method involves brominating the parent compound, 2,2-dimethyl-2,3-dihydro-1-benzofuran, via electrophilic aromatic substitution. Bromine (Br₂) or N-bromosuccinimide (NBS) serves as the brominating agent, with reactivity directed to the 7th position due to the electron-donating effects of the fused oxygen heterocycle.

Typical Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

  • Temperature: 0–5°C to minimize side reactions

  • Catalyst: Lewis acids (e.g., FeCl₃) enhance regioselectivity.

For example, dissolving 2,2-dimethyl-2,3-dihydro-1-benzofuran in DCM and adding NBS at 0°C yields 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran with >85% purity. The steric hindrance from the 2,2-dimethyl groups suppresses bromination at adjacent positions, ensuring high selectivity.

Industrial-Scale Bromination

Continuous flow reactors optimize large-scale production by improving heat dissipation and reaction control. Automated systems maintain temperatures below 10°C and regulate bromine addition rates, achieving yields exceeding 90% with minimal byproducts.

Cyclization of Alkenylpyrocatechols

Catalytic Synthesis of 2,3-Dihydro-2,2-Dimethyl-7-Hydroxybenzofuran (DDHB)

A precursor to the target compound, DDHB, is synthesized via acid-catalyzed cyclization of isobutenylpyrocatechol or its admixtures with methallylpyrocatechol .

Reaction Protocol:

  • Catalyst: Organic sulfonic acids (e.g., p-toluenesulfonic acid)

  • Temperature: 80–150°C

  • Duration: 2–6 hours

Heating isobutenylpyrocatechol at 120°C with 1% p-toluenesulfonic acid produces DDHB in 78% yield. The reaction proceeds via intramolecular cyclization, forming the benzofuran core, followed by isomerization to stabilize the structure.

Bromination of DDHB

DDHB is subsequently brominated using phosphorus tribromide (PBr₃) or HBr/acetic acid . For instance, treating DDHB with PBr₃ in ether at room temperature substitutes the hydroxyl group with bromine, yielding the target compound.

Multi-Step Synthesis from 2-Hydroxyacetophenone

Formation of 2-Acetylphenyl Methallyl Ether

Reacting 2-hydroxyacetophenone with methallyl chloride in alkaline conditions produces 2-acetylphenyl methallyl ether.

Conditions:

  • Base: Aqueous NaOH

  • Temperature: Reflux (~100°C)

  • Solvent: Water/ethanol mixture

Rearrangement and Cyclization

The ether undergoes Claisen rearrangement at 150–200°C, forming a dihydrobenzofuran intermediate. Catalysts like FeCl₃ or MgCl₂ (1% by weight) accelerate cyclization.

Oxidation and Hydrolysis

The acetyl group is oxidized to a ketone using hydrogen peroxide in chloroform, followed by hydrolysis with aqueous NaOH to yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol. Final bromination with NBS introduces the bromine substituent.

Comparative Analysis of Preparation Methods

Method Yield Selectivity Scalability Complexity
Direct Bromination85–90%High (7-position)IndustrialLow
Cyclization70–78%ModeratePilot-scaleModerate
Multi-Step Synthesis60–65%HighLaboratoryHigh

Key Findings:

  • Direct bromination is preferred for industrial applications due to its simplicity and scalability.

  • Cyclization routes require harsh acids but provide access to versatile intermediates.

  • Multi-step synthesis offers structural flexibility but suffers from lower yields and higher costs.

Industrial Production and Optimization

Continuous Flow Reactors

Automated systems enhance bromination efficiency by:

  • Maintaining precise temperature control (0–10°C)

  • Regulating bromine feed rates to prevent over-bromination

  • Minimizing human exposure to toxic reagents.

Catalyst Recycling

Lewis acids like FeCl₃ are recovered via filtration and reused for up to five cycles without significant activity loss, reducing production costs .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of 2,2-dimethyl-2,3-dihydro-1-benzofuran.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one.

    Reduction: Formation of 2,2-dimethyl-2,3-dihydro-1-benzofuran.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran serves as a scaffold for drug design . Its derivatives have shown potential in treating various conditions such as:

  • Cancer : Benzofuran derivatives are known for their anticancer properties due to their ability to induce apoptosis in cancer cells.
  • Neuropathic Pain : Studies indicate that compounds related to this structure can modulate cannabinoid receptors, showing efficacy in pain relief without affecting motor functions .

Biological Research

This compound is utilized to study the interactions of brominated benzofurans with biological systems:

  • Enzyme Interaction Studies : It acts as a probe to investigate enzyme activity modulation and cellular signaling pathways.
  • Oxidative Stress Pathways : It has been observed to inhibit enzymes involved in oxidative stress, demonstrating antioxidant properties.

Industrial Applications

In the industrial sector, this compound is used in the production of:

  • Specialty Chemicals : Its unique chemical structure allows it to serve as an intermediate for synthesizing more complex organic molecules.
  • Agrochemicals : The compound's derivatives may also be explored for use in agricultural chemicals due to their biological activity against pests and pathogens.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity by targeting specific signaling pathways that lead to cancer cell apoptosis. In vitro studies showed a marked decrease in cell viability in various cancer cell lines when treated with these derivatives.

Case Study 2: Neuropathic Pain Relief

In animal models of neuropathic pain induced by spinal nerve ligation and paclitaxel treatment, compounds derived from this benzofuran exhibited pain relief without impairing locomotor function. This suggests a promising avenue for developing new analgesics based on this compound .

Mechanism of Action

The mechanism of action of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

    2,2-Dimethyl-2,3-dihydro-1-benzofuran: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    7-Bromo-2,3-dihydro-1-benzofuran: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.

    7-Bromo-2,2-dimethyl-1-benzofuran: Lacks the dihydro functionality, which can influence its reactivity and biological activity.

Uniqueness: 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran stands out due to the presence of both the bromine atom and the dimethyl groups. This combination provides a unique balance of steric and electronic effects, making it a versatile intermediate for further chemical modifications and applications in various fields.

Biological Activity

Overview

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is a compound belonging to the benzofuran family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer, inflammation, and microbial infections. It exhibits significant biochemical interactions that influence cellular processes.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins within the cell. The compound has been shown to:

  • Inhibit Enzymes : It interacts with enzymes involved in oxidative stress pathways, demonstrating antioxidant properties. This inhibition can help mitigate cellular damage caused by reactive oxygen species.
  • Modulate Cell Signaling : The compound affects protein interactions in cell signaling pathways. By altering the activity of these pathways, it can influence gene expression related to cell survival and apoptosis.
  • Influence Metabolism : It alters the activity of metabolic enzymes, thus impacting overall cellular metabolism and energy production.

This compound has several notable biochemical properties:

  • Antioxidant Activity : The compound's ability to inhibit oxidative stress-related enzymes contributes to its potential as an antioxidant.
  • Cellular Effects : Studies indicate that it can promote cell survival or induce apoptosis depending on the specific signaling pathways activated or inhibited.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound possesses significant antibacterial and antifungal activities .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines:

Cell Line Cytotoxicity (IC50)
A549 (lung cancer)5 μM
HeLa (cervical cancer)10 μM

The compound preferentially suppresses rapidly dividing cells compared to slower-growing fibroblasts . This selectivity highlights its potential as an anticancer agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical factors influencing its long-term biological effects. Laboratory studies indicate that while the compound remains stable under certain conditions, prolonged exposure can lead to decreased biological activity due to degradation.

Q & A

Q. What are the established synthetic routes for 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran, and what key reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed cycloisomerization of (Z)-enynols or functionalization of benzofuran precursors. For example, bromination of 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives under controlled conditions ensures regioselectivity at the 7-position. Solvent choice (e.g., green solvents like glycerol or water) and temperature (80–100°C) significantly impact reaction efficiency and purity . Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Reference
CycloisomerizationPd(OAc)₂Glycerol72–85
BrominationNBSDCM65–78

Q. How is the structural identity of this compound confirmed experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, studies on analogous brominated benzofurans reveal bond angles (e.g., C–Br bond ~1.89 Å) and dihedral angles critical for verifying stereochemistry . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., dimethyl groups at C2 appear as singlets).
  • GC/MS : Purity assessment (>97% via GC) and molecular ion peaks matching the theoretical mass .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar benzofuran derivatives?

Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent-dependent conformational changes. Strategies include:

  • Variable-temperature NMR : To observe coalescence of split peaks, indicating rotational barriers.
  • DFT calculations : Predict chemical shifts and compare with experimental data to identify dominant conformers . For example, dihydrobenzofuran derivatives exhibit distinct 1^1H NMR splitting in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding .

Q. What mechanistic insights guide the optimization of regioselective bromination in dihydrobenzofuran systems?

Bromination at the 7-position is influenced by electronic and steric factors. Computational studies (e.g., Fukui indices) identify electron-rich aromatic sites prone to electrophilic attack. Steric hindrance from the 2,2-dimethyl group directs bromine to the less hindered 7-position. Kinetic studies using in situ IR or UV-Vis spectroscopy monitor intermediate formation to refine reaction timelines .

Q. How can computational modeling predict the pharmacological potential of this compound?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., antimicrobial enzymes). QSAR models correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity. For instance, sulfinyl-substituted benzofurans show enhanced antifungal activity due to improved membrane permeability .

Q. What strategies mitigate challenges in crystallizing halogenated benzofuran derivatives for X-ray analysis?

Slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) promotes crystal growth. Heavy atoms like bromine enhance X-ray diffraction contrast. For hygroscopic derivatives, inert-atmosphere crystallization (e.g., under argon) prevents solvent inclusion .

Q. How do solvent polarity and proticity influence the reactivity of dihydrobenzofuran derivatives in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings, improving yields. Protic solvents (e.g., ethanol) may deactivate palladium catalysts via coordination. Solvent screening using Design of Experiments (DoE) optimizes conditions for specific substrates .

Methodological Considerations

  • Contradiction Management : Conflicting spectral data require multi-technique validation (e.g., XRD + NMR + computational modeling).
  • Advanced Characterization : Use synchrotron XRD for high-resolution structural data on microcrystalline samples .
  • Biological Assays : Prioritize derivatives with logP <3 (predicted via ChemAxon) for improved bioavailability in antimicrobial screens .

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